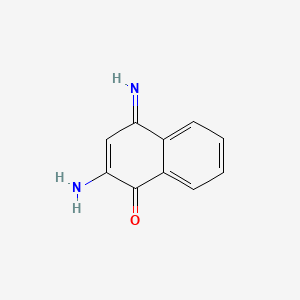

2-Amino-1,4-naphthoquinone imine

説明

Overview of Naphthoquinone Chemistry in Academic Research

Naphthoquinones are a class of organic compounds derived from naphthalene (B1677914). Their structure, featuring a naphthalene ring fused to a quinone moiety, makes them highly reactive and biologically significant. ontosight.ainih.gov In academic research, naphthoquinones are a subject of intense study due to their prevalence in natural products and their wide-ranging biological activities. nih.govjst.go.jp These compounds are known to exhibit antimicrobial, antiviral, and anticancer properties. ontosight.ai

The reactivity of naphthoquinones stems from their ability to act as both pro-oxidants, generating reactive oxygen species, and as electrophiles that can form covalent bonds with biological molecules. nih.gov This dual reactivity allows them to interact with and modulate various cellular signaling pathways. nih.gov The versatility of the naphthoquinone scaffold has led to the synthesis of a vast number of derivatives, with researchers exploring how different substituents on the naphthoquinone ring influence its chemical and biological properties. jst.go.jpmdpi.com

Academic Context of 2-Amino-1,4-naphthoquinone Imine

This compound, a synthetic derivative, is a specific area of focus within the broader field of naphthoquinone chemistry. ontosight.ai Its structure, which includes an imine group in addition to the amino and quinone functionalities, imparts distinct reactivity and potential for further chemical modification. ontosight.airsc.org

The synthesis of this compound and its derivatives is a key area of academic inquiry. Researchers have developed various synthetic routes, often involving multi-step processes, to access these compounds. ontosight.airsc.org Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized molecules. ontosight.ai Proton resonance studies have been particularly useful in understanding the tautomeric equilibrium between the ortho- and para-quinone imine forms of these compounds at room temperature. rsc.org

Research Gaps and Emerging Directions for the Chemical Compound

While research has established the foundational chemistry and synthesis of this compound, several areas remain underexplored, presenting exciting opportunities for future investigation. A significant portion of the current research focuses on the synthesis and characterization of various derivatives, with less emphasis on their specific mechanisms of action in biological systems. ontosight.aimdpi.com

A key emerging direction is the detailed elucidation of the structure-activity relationships (SAR) of this compound derivatives. Understanding how specific structural modifications influence their biological effects is crucial for the rational design of new compounds with enhanced or targeted activities. mdpi.com For instance, recent studies have begun to explore the synthesis of hybrid molecules incorporating the 2-amino-1,4-naphthoquinone scaffold with other pharmacologically active moieties to create novel therapeutic agents. researchgate.netnih.gov

Furthermore, while the general biological activities of naphthoquinones are well-documented, the specific molecular targets and pathways affected by this compound and its analogues are not fully understood. nih.govjst.go.jp Future research will likely involve in-depth mechanistic studies, including molecular docking and dynamics simulations, to identify the specific proteins and cellular processes with which these compounds interact. nih.gov The investigation into their potential to induce specific cellular responses, such as autophagy, is a recent and promising avenue of research. mdpi.com

Detailed Research Findings

Recent academic studies have provided valuable insights into the synthesis and potential applications of 2-amino-1,4-naphthoquinone derivatives.

| Study Focus | Key Findings | Significance |

| Synthesis and Cytotoxicity of Novel Hybrids | Novel 2-amino-1,4-naphthoquinone-benzamides were synthesized and showed greater potency than cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. | Highlights the potential of these compounds in developing new anticancer agents. researchgate.net |

| Induction of Autophagy | A series of 2-amino-1,4-naphthoquinone derivatives were found to induce autophagy in A549 lung cancer cells, with one compound showing significant cytotoxicity. | Suggests a novel mechanism of action for this class of compounds and identifies a potential new target for cancer therapy. mdpi.com |

| Catalytic Synthesis Methods | A new method using the Lewis acid catalyst BiCl3 was developed for the synthesis of 2-amino-1,4-naphthoquinones, offering high yields and mild reaction conditions. | Provides a more efficient and sustainable route for producing these important compounds. rsc.org |

| Protonation Studies | In strong acidic conditions, 2-amino-1,4-naphthoquinone imines are protonated at the N-4 position, leading to the formation of vinylogous amidinium salts. | Deepens the understanding of the fundamental chemical behavior of these compounds in different chemical environments. rsc.org |

| Computational and Spectral Studies | Density Functional Theory (DFT) calculations have been used to analyze the vibrational wave numbers and HOMO-LUMO energy gap of 2-amino-1,4-naphthoquinone. | These computational studies provide theoretical support for experimental findings and help in understanding the molecule's electronic properties. researchgate.netsphinxsai.com |

Structure

2D Structure

3D Structure

特性

CAS番号 |

20513-06-8 |

|---|---|

分子式 |

C10H8N2O |

分子量 |

172.18 g/mol |

IUPAC名 |

2-amino-4-iminonaphthalen-1-one |

InChI |

InChI=1S/C10H8N2O/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H,12H2 |

InChIキー |

QDPCYPPJLOKHQK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=N)C=C(C2=O)N |

正規SMILES |

C1=CC=C2C(=C1)C(=N)C=C(C2=O)N |

関連するCAS |

5438-85-7 (mono-hydrochloride) |

同義語 |

2-amino-1,4-naphthoquinone imine 2-amino-1,4-naphthoquinone imine monohydrochloride |

製品の起源 |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 2-Amino-1,4-naphthoquinone Imine

The direct synthesis of the unsubstituted parent compound, this compound, is not extensively documented, with most literature focusing on the synthesis of its more stable substituted derivatives. However, general principles suggest that it could be formed through the reaction of 4-amino-1,2-naphthoquinone (B1620441) with ammonia. More commonly, the synthesis of related structures involves a multi-step process. ontosight.ai For instance, 2-amino-1,4-naphthoquinone itself can be synthesized by reacting 1,4-naphthoquinone (B94277) with sodium azide (B81097) in a solution acidified to pH 4. sphinxsai.com The subsequent conversion of the C4 carbonyl to an imine would be required to complete the synthesis of the target compound.

Synthesis of Substituted this compound Derivatives

A wide array of synthetic methods has been developed to access derivatives of this compound. These strategies often provide greater stability and allow for the systematic modification of the compound's structure.

The formation of an imine, or Schiff base, is classically achieved through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). wikipedia.orgdergipark.org.trmasterorganicchemistry.com This reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal or carbinolamine intermediate, followed by dehydration to yield the C=N double bond of the imine. researchgate.netunizin.org

In the context of 2-amino-1,4-naphthoquinone imines, this can involve the reaction of 2-amino-1,4-naphthoquinone with aldehydes. researchgate.netcore.ac.uk Studies have shown that the reaction conditions dictate the final product. Under neutral conditions, the reaction with aldehydes leads to N-alkenylamino-1,4-naphthoquinones. researchgate.netcore.ac.uk However, when a catalytic amount of a strong acid like trifluoroacetic acid is used, a cyclized product, a substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-dione, is formed via initial C-3 alkylation. researchgate.netcore.ac.uk

A key synthetic route to substituted 2-amino-1,4-naphthoquinone imines involves the reaction of 4-amino-1,2-naphthoquinones with various aliphatic amines, which yields 2-alkylamino-N(4)-alkyl-1,4-naphthoquinone monoimines. rsc.org These products can exist in equilibrium between the ortho- and para-quinone imine forms. rsc.org

| Starting Material(s) | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Amino-1,2-naphthoquinone | Aliphatic Amines | 2-Alkylamino-N(4)-alkyl-1,4-naphthoquinone monoimines | rsc.org |

| 2-Amino-1,4-naphthoquinone | Aldehydes (neutral conditions) | 2-(N-alkenyl)amino-1,4-naphthoquinones | researchgate.netcore.ac.uk |

| 2-Amino-1,4-naphthoquinone | Aldehydes (acidic catalyst, e.g., TFA) | Substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-diones | researchgate.netcore.ac.uk |

Nucleophilic reactions are a cornerstone for the synthesis of these derivatives. One common approach is the conjugate addition of amines to the 1,4-naphthoquinone ring system. researchgate.net This reaction can be efficiently catalyzed by molecular iodine under ultrasonic irradiation, affording 2-amino-1,4-naphthoquinones which are key precursors. researchgate.net

Alternatively, nucleophilic aromatic substitution provides a direct route to aminated naphthoquinones. Halogenated naphthoquinones, such as 2-bromo-1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone, readily react with amines to substitute the halogen atom(s). tubitak.gov.tr For example, the reaction of 2-bromo-1,4-naphthoquinone with 2-(methylthio)ethylamine (B103984) can yield both the substituted-bromo- and the non-bromo-amino-naphthoquinone derivatives. tubitak.gov.tr

Modern synthetic methods include transition-metal-free oxidative coupling reactions. A notable example is the amination of 1,4-naphthoquinone using various aromatic or aliphatic amines, mediated by potassium tert-butoxide (t-BuOK) at room temperature. rsc.orgnih.gov This protocol provides an efficient and practical route to biologically important 2-amino-1,4-naphthoquinone derivatives in good yields and with good functional group tolerance. rsc.orgnih.gov

To improve synthetic efficiency and align with the principles of green chemistry, one-pot and multicomponent reactions have been developed. A one-pot sequential amine-arylation of 1,4-naphthoquinone has been achieved using a Bismuth(III) chloride catalyst. rsc.org This method allows for the direct synthesis of arylated 2-amino-1,4-naphthoquinones from the parent quinone, an amine, and an arylhydrazine. rsc.org

Furthermore, related imine derivatives have been synthesized via a multicomponent reaction involving 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), various benzaldehydes, and aryl amines, showcasing the versatility of these protocols. brieflands.com

Catalytic Systems and Sustainable Chemistry in Synthesis

The synthesis of 2-amino-1,4-naphthoquinone imines and their precursors has benefited significantly from the development of advanced catalytic systems and sustainable methodologies.

Catalytic Systems: A variety of catalysts have been employed to facilitate these syntheses.

Lewis Acids: Bismuth(III) chloride (BiCl₃) and Indium(III) chloride (InCl₃) have been used to catalyze the formation of aminated naphthoquinones and related imines, respectively. rsc.orgbrieflands.com

Metal Complexes: Copper acetate (B1210297) has been used as a catalyst for the synthesis of certain amino-naphthoquinone derivatives. mdpi.com Ruthenium pincer complexes have also been shown to catalyze the direct synthesis of imines from alcohols and amines. elsevierpure.com A broad range of metal catalysts based on Pd, Ti, and Co are also utilized in imine synthesis. researchgate.net

Non-Metal Catalysts: Molecular iodine (I₂) has proven effective for catalyzing the conjugate addition of amines to 1,4-naphthoquinone. researchgate.net Strong bases like potassium tert-butoxide (t-BuOK) can mediate oxidative coupling aminations without the need for a transition metal. rsc.orgnih.gov

Sustainable Chemistry: Efforts to develop more environmentally benign synthetic routes are evident in the literature.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used to optimize the synthesis of both 1,4- and 1,2-naphthoquinone (B1664529) derivatives, offering a more sustainable alternative to conventional heating methods. nih.gov

Ultrasonic Irradiation: The use of ultrasound provides an energy-efficient method for promoting reactions, as seen in the iodine-catalyzed amination of 1,4-naphthoquinone. researchgate.net

Transition-Metal-Free Reactions: The development of protocols that avoid heavy or toxic metals, such as the t-BuOK mediated oxidative coupling, represents a significant advance in sustainable chemistry. rsc.orgnih.gov

| Approach | Catalyst/Mediator | Reaction Type | Sustainable Aspect | Reference |

|---|---|---|---|---|

| Lewis Acid Catalysis | BiCl₃ | One-pot sequential amine-arylation | Improved atom economy (one-pot) | rsc.org |

| Molecular Iodine Catalysis | I₂ | Conjugate addition of amines | Metal-free catalyst | researchgate.net |

| Base-Mediated | t-BuOK | Oxidative coupling amination | Transition-metal-free | rsc.orgnih.gov |

| Microwave-Assisted | Basic catalyst | Synthesis of substituted naphthoquinones | Reduced reaction times, energy efficiency | nih.gov |

| Ultrasonic Irradiation | I₂ | Conjugate addition of amines | Energy efficiency | researchgate.net |

Synthetic Utility as a Precursor for Naphthoquinone-Fused N-Heterocycles

While direct and extensive research on this compound as a building block is still emerging, the synthetic utility of its parent compound, 2-amino-1,4-naphthoquinone, is well-established and provides a strong foundation for predicting the reactivity of the imine. 2-Amino-1,4-naphthoquinone is recognized as a key precursor for constructing a variety of naphthoquinone-fused N-heterocycles. rsc.orgnih.gov This utility stems from its unique structure, which features a reactive C-3 position and an amino group, bestowing upon it a C,N-binucleophilic character. rsc.orgnih.gov This dual reactivity allows it to react with a range of electrophiles to form diverse heterocyclic rings.

The imine derivative, possessing a similar core structure with the addition of a nitrogen atom at the C-4 position, is expected to exhibit analogous, if not enhanced, reactivity. The presence of the imine and amine functionalities offers multiple nucleophilic and electrophilic sites, making it a promising candidate for the synthesis of complex heterocyclic systems. The general reactivity of imines in multicomponent reactions (MCRs), particularly in aza-Diels-Alder reactions to form N-heterocycles, further supports this potential.

Based on the known reactions of 2-amino-1,4-naphthoquinone, the imine derivative could foreseeably be employed in the synthesis of heterocycles such as:

Indole-fused naphthoquinones: Through reactions involving cyclization at the C-3 position.

Carbazole-fused naphthoquinones: Via annulation strategies utilizing the amino and C-3 positions.

Pyrrole-fused naphthoquinones: In multicomponent reactions with carbonyl compounds. nih.gov

Benzoxantene and Benzoacridine derivatives: Through condensation reactions with appropriate reagents. nih.gov

The table below summarizes the types of N-heterocycles synthesized from the parent compound, 2-amino-1,4-naphthoquinone, which are anticipated to be accessible from the imine precursor.

| Heterocyclic System | General Reaction Type |

| Naphtho[2,3-b]indolizine-diones | Cycloaddition reactions |

| Naphtho[2,3-f]indole-diones | Condensation and cyclization reactions |

| Benzo[a]phenazine-diones | Condensation with ortho-diamines |

| Naphtho[2',3':4,5]imidazo[1,2-a]pyridines | Multi-component reactions with aldehydes and isonitriles |

Comparative Analysis of Synthetic Routes for Scalability and Selectivity

The synthesis of this compound derivatives has been approached through several methodologies, each with distinct advantages and disadvantages concerning scalability and selectivity.

A primary route involves the reaction of 4-amino-1,2-naphthoquinone derivatives with various aliphatic amines. rsc.org This method offers a direct pathway to 2-alkylamino-N(4)-alkyl-1,4-naphthoquinone monoimines in preparatively useful yields. rsc.org For instance, 4-amino-1,2-naphthoquinone, 4-dialkylamino-1,2-naphthoquinones, and 4-ethoxy-1,2-naphthoquinone react smoothly with amines, indicating a broad substrate scope. rsc.org

An alternative strategy involves the O-alkylation of 4-alkylamino- and 4-dialkylamino-1,2-naphthoquinones with reagents like triethyloxonium (B8711484) tetrafluoroborate, followed by treatment with amines. rsc.org This two-step process may offer advantages in terms of controlling selectivity, particularly when dealing with multifunctional substrates.

A significant consideration in the synthesis of these imines is the potential for an equilibrium between the ortho- and para-quinone imine tautomers at room temperature. rsc.org The choice of solvent, temperature, and substituents on the nitrogen atoms can influence this equilibrium, thereby affecting the selectivity of subsequent reactions.

The following table provides a comparative overview of the primary synthetic routes to this compound derivatives.

| Synthetic Route | Starting Materials | Key Reagents/Conditions | Scalability Potential | Selectivity Considerations |

| Direct Amination | 4-Amino-1,2-naphthoquinones, Aliphatic amines | Smooth reaction, often at room temperature or with mild heating | High | Good for a range of amines. Product may exist as a tautomeric mixture of ortho- and para-quinone imines. rsc.org |

| O-Alkylation followed by Amination | 4-Alkylamino- or 4-Dialkylamino-1,2-naphthoquinones, Amines | 1. Triethyloxonium tetrafluoroborate2. Amine | Moderate | May offer better control for specific substrates but involves an additional step, potentially lowering overall yield. rsc.org |

| Reaction of 2-Amino-1,4-naphthoquinone with Amines (Hypothetical for Imine) | 2-Amino-1,4-naphthoquinone, Primary amines | Acid or base catalysis, potentially with dehydration | Moderate to High | Selectivity for the imine at C-4 would need to be ensured over other potential side reactions at the C-3 position. |

Chemical Reactivity and Mechanistic Investigations

Analysis of Nucleophilic Sites and Reactivity Trends

The 2-amino-1,4-naphthoquinone imine molecule possesses multiple potential nucleophilic centers, primarily the exocyclic amino group and the C-3 position of the naphthoquinone ring. The reactivity at these sites is modulated by electronic delocalization within the molecule. The amino group at the C-2 position exhibits a degree of "amide-like" character due to resonance with the adjacent carbonyl group, which tends to decrease its nucleophilicity researchgate.net.

As depicted in Scheme 1, the molecule can be represented by resonance structures that highlight the nucleophilic character of both the amino nitrogen (Path a) and the C-3 carbon (Path b) researchgate.net. The competition between these two sites dictates the outcome of reactions with various electrophiles. Generally, reactions of 1,4-naphthoquinone (B94277) with primary amines result in the formation of 2-amino-1,4-naphthoquinones, indicating the electrophilicity of the C-2 position in the parent quinone nih.govbeilstein-journals.org. In the resulting 2-amino substituted product, the C-3 position becomes a key site for further functionalization.

Scheme 1: Nucleophilic Sites in 2-Amino-1,4-naphthoquinone

O=C(C=C(N)C1=C(C=CC=C2)C2=C1C=O) ↔ O=C(C=C(N⁺H₂)-C1=C(C=CC=C2)C2=C1C⁻-O)

This schematic illustrates the resonance delocalization highlighting the nucleophilic character at the amino nitrogen and the C-3 carbon. Adapted from researchgate.net.

Reaction Pathways with Various Electrophiles

The dual nucleophilicity of the 2-amino-1,4-naphthoquinone system allows for diverse reaction pathways with electrophiles, with the course of the reaction often being directed by the specific reagents and conditions employed.

Alkylation Reactions: Reactions with aldehydes demonstrate condition-dependent regioselectivity. Under neutral conditions, 2-amino-1,4-naphthoquinone reacts with aldehydes to yield 2-(N-alkenyl)amino-1,4-naphthoquinones, a result of initial N-alkylation followed by dehydration researchgate.net. In contrast, when a catalytic amount of a strong acid like trifluoroacetic acid is used, the reaction proceeds via C-alkylation at the C-3 position, leading to cyclized products such as 1H-2,4-dihydronaphtho[2,3-d] nih.govresearchgate.netoxazine-5,10-diones researchgate.net.

More advanced methods have been developed for the C-H alkylation of the 2-amino-1,4-naphthoquinone core. For instance, visible-light-induced reactions with cyclobutanone (B123998) oxime esters or hydroxamic acid derivatives achieve C-3 alkylation under mild, redox-neutral conditions rsc.org. Radical alkylation, using methods like silver-catalyzed decarboxylation, also serves as a route to introduce alkyl groups at the C-3 position researchgate.netnih.gov.

| Electrophile | Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Aldehydes | Neutral (e.g., CHCl₃, RT) | N-Alkenylation | researchgate.net |

| Aldehydes | Acidic (cat. CF₃COOH) | C-Alkylation/Cyclization | researchgate.net |

| Cyclobutanone Oxime Esters | Visible Light | C-H Alkylation (at C-3) | rsc.org |

| Carboxylic Acids | AgNO₃, Peroxysulfate | Radical Alkylation (at C-3) | nih.gov |

Tautomerism and Isomerization Studies

The structure of this compound is subject to tautomerism, a phenomenon critical to its reactivity and stability. The most significant equilibrium is the amino-imino tautomerism. While the parent molecule is named as the imine, it exists in equilibrium with its 2-amino-1,4-naphthoquinone tautomer nih.gov.

Furthermore, substituted derivatives, such as 2-alkylamino-N(4)-alkyl-1,4-naphthoquinone monoimines, exhibit a distinct tautomeric equilibrium between the para-quinone imine (1,4-imine) and the corresponding ortho-quinone imine (1,2-imine) forms. Proton resonance studies have confirmed that this equilibrium exists at room temperature rsc.org. The formation of certain this compound derivatives from 1,2-naphthoquinone (B1664529) precursors is believed to proceed through a mechanism involving the tautomerization of an amine and imine group researchgate.net. The relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and the potential for intramolecular hydrogen bonding, which can lock the molecule into a specific conformation rsc.orgresearchgate.net.

Protonation Equilibria and Exchange Mechanisms in Different Media

The basicity of the nitrogen atoms in this compound allows for protonation in acidic media. Studies conducted in strong acids have shown that protonation occurs preferentially at the imine nitrogen (N-4) rsc.org. This protonation event results in the formation of a delocalized cation, which can be described as a vinylogue of an amidinium salt.

A key mechanistic feature observed in strongly acidic solutions is the ready exchange of the vinyl proton at the C-3 position rsc.org. This exchange process is indicative of a protonation-deprotonation equilibrium involving the C-3 carbon, highlighting its residual nucleophilic character even in a highly acidic environment. It has been noted that the rate of this C-3 proton exchange is considerably faster for the related 2-amino-1,4-naphthoquinones and 4-amino-1,2-naphthoquinones compared to the 2-amino-1,4-naphthoquinone imines themselves rsc.org.

Exploration of Redox Chemistry and Electron Transfer Processes

The quinone moiety is an inherently redox-active functional group, and this property is central to the chemistry of this compound. The system can undergo electron transfer processes to form radical anions and dianions. The cytotoxic action of many naphthoquinones is linked to their ability to accept electrons, leading to the formation of reactive oxygen species (ROS) researchgate.net.

Cyclic voltammetry studies on various amino acid-naphthoquinone derivatives have shown that these compounds typically display one main redox process associated with the quinone group researchgate.net. The specific redox potential is sensitive to the nature of the substituents on the naphthoquinone ring. For example, the introduction of electron-withdrawing groups like chlorine tends to make the redox potential more positive researchgate.netmdpi.com. The role of related compounds like 2-amino-3-carboxy-1,4-naphthoquinone (B1649309) as an electron transfer mediator in biological systems has also been recognized medchemexpress.com.

| Compound Type | Technique | Key Observation | Reference |

|---|---|---|---|

| Naphthoquinone-amino acid derivatives | Cyclic Voltammetry | Mainly display one redox process. Potentials are more positive for chlorinated derivatives. | researchgate.net |

| 3-chloro-2-aminophenyl-1,4-naphthoquinone derivatives | Cyclic Voltammetry | Exhibit a pair of peaks caused by the electrochemical reaction of the quinone group. | mdpi.com |

| 2-Amino-3-carboxy-1,4-naphthoquinone | Biochemical Assays | Acts as an electron transfer mediator. | medchemexpress.com |

Intermolecular Interactions and Self-Assembly Phenomena

In the solid state, molecules of this compound and its derivatives engage in a variety of non-covalent interactions that dictate their crystal packing and can lead to the formation of supramolecular structures. X-ray crystallography studies on derivatives have revealed the formation of hydrogen-bonded dimers nih.govbeilstein-journals.org.

These self-assembly processes are driven by a combination of specific, directional hydrogen bonds and more diffuse interactions. Key interactions identified include N-H···O and C-H···O hydrogen bonds, as well as C-H···π and π-π stacking interactions between the aromatic naphthoquinone cores nih.govresearchgate.net. The ability of imine-containing molecules to participate in dynamic covalent self-assembly processes further expands the potential for creating complex, ordered architectures rsc.org. The interplay of hydrogen bonding and π-stacking is a powerful tool for controlling molecular organization in the solid state nih.govrsc.orgnih.gov. For example, in the crystal structure of 2-(butylamino)-naphthoquinone-1,4-butylimine, a derivative, molecules form self-assemblies through N-H···O interactions, resulting in a chain structure researchgate.net.

Spectroscopic and Structural Elucidation Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR studies on these related imines have shown that they can exist in an equilibrium between the ortho- and para-quinone imine tautomers at room temperature. rsc.org The proton on the C-3 position is particularly diagnostic. In strong acidic conditions, protonation occurs at the N-4 imine nitrogen, and this C-3 vinyl proton becomes susceptible to exchange. rsc.org

In a typical ¹H NMR spectrum of a 2-amino-1,4-naphthoquinone imine derivative, one would expect to observe distinct signals for the aromatic protons on the benzo-fused ring, a signal for the vinyl proton at the C-3 position, and signals corresponding to the protons of the amino and imino groups. The chemical shifts (δ) of the aromatic protons would likely appear in the range of 7.0-8.5 ppm, characteristic of naphthoquinone systems. scielo.br The amino (-NH₂) and imino (=NH) protons would exhibit broad signals, with their chemical shifts being highly dependent on the solvent, concentration, and temperature. researchgate.netresearchgate.net

Similarly, a ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. Key resonances would include those for the carbonyl (C=O) and imine (C=N) carbons, typically found in the downfield region (160-190 ppm), as well as signals for the sp²-hybridized carbons of the aromatic and quinoid rings. nih.gov

Table 1: Expected ¹H and ¹³C NMR Resonances for this compound Scaffolds (Data below is generalized based on typical values for related structures and functional groups)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 7.0 - 8.5 |

| ¹H | Vinyl C-H (at C3) | 5.5 - 6.5 |

| ¹H | Amino (-NH₂) | Variable, broad (4.0 - 7.0) |

| ¹H | Imino (=NH) | Variable, broad (8.0 - 10.0) |

| ¹³C | Carbonyl (C=O) | 180 - 190 |

| ¹³C | Imine (C=N) | 160 - 175 |

| ¹³C | Aromatic/Quinoid C | 110 - 150 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would be dominated by several key absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) and the imine (=NH) group are expected to appear as medium to strong bands in the region of 3100-3500 cm⁻¹. sphinxsai.comresearchgate.net The crucial C=O (carbonyl) stretching vibration of the quinone system would give rise to a strong, sharp peak typically around 1670-1630 cm⁻¹. scielo.br The C=N (imine) stretching vibration is expected to appear in the 1690-1640 cm⁻¹ region, often close to or overlapping with the C=C stretching bands of the aromatic ring, which occur around 1600-1450 cm⁻¹. scielo.brnih.gov

Computational studies on the related compound 2-amino-1,4-naphthoquinone have assigned the C-H stretching frequencies above 3100 cm⁻¹ and the C-C stretching vibrations of the aromatic system between 1357 and 1650 cm⁻¹. sphinxsai.com These theoretical calculations, often performed using Density Functional Theory (DFT), help in the precise assignment of observed experimental frequencies. sphinxsai.comresearchgate.net

Table 2: Characteristic FT-IR Frequencies for this compound (Data below is based on values for related structures and general functional group frequencies)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Amino (-NH₂), Imino (=NH) | 3100 - 3500 | Medium - Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C=O Stretch | Carbonyl | 1630 - 1670 | Strong |

| C=N Stretch | Imine | 1640 - 1690 | Medium - Weak |

| C=C Stretch | Aromatic/Quinoid | 1450 - 1600 | Medium - Strong |

| C-N Stretch | Amino | 1000 - 1250 | Medium |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds, which often give strong Raman signals.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. The extended π-system of the naphthoquinone imine core, which includes the benzene (B151609) ring, the quinone moiety, and the amino and imine groups, is expected to result in strong absorption in the UV and visible regions.

The UV-Vis spectrum of this compound would likely display multiple absorption bands. High-energy π-π* transitions associated with the aromatic naphthalene (B1677914) system would appear in the shorter wavelength UV region (around 250-300 nm). researchgate.net Lower energy transitions, including n-π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms, and extended π-π* transitions of the entire chromophore, would be observed at longer wavelengths, likely extending into the visible region (400-500 nm or beyond). nih.govnih.gov The presence of the amino group (an auxochrome) and the imine group conjugated to the naphthoquinone system typically causes a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to the unsubstituted 1,4-naphthoquinone (B94277). d-nb.info

Table 3: Expected UV-Vis Absorption Maxima for Naphthoquinone Imine Structures (Data below is generalized based on typical values for related structures)

| Transition Type | Chromophore Moiety | Expected λ_max (nm) |

| π → π | Naphthalene Ring System | ~250 - 300 |

| n → π | C=O, C=N groups | ~330 - 400 |

| π → π* | Full Conjugated System | >400 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₈N₂O), the exact molecular weight is 172.0637 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would typically be observed as a protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 173.0709. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 195.0529), might also be detected. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion (e.g., [M+H]⁺) to produce smaller daughter ions. The fragmentation pattern provides valuable structural information. For naphthoquinone derivatives, common fragmentation pathways include the loss of small neutral molecules like CO, HCN, or radicals related to substituents.

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₀H₈N₂O) (Data sourced from PubChem) uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₉N₂O]⁺ | 173.07094 |

| [M+Na]⁺ | [C₁₀H₈N₂ONa]⁺ | 195.05288 |

| [M-H]⁻ | [C₁₀H₇N₂O]⁻ | 171.05638 |

| [M+NH₄]⁺ | [C₁₀H₁₂N₃O]⁺ | 190.09748 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While a crystal structure for this compound itself is not reported, data for related compounds like 2-anilino-1,4-naphthoquinone (B11863833) have been published. researchgate.net For such a derivative, X-ray analysis revealed a monoclinic crystal system with specific unit cell dimensions (a = 3.7617 Å, b = 12.9267 Å, c = 23.4609 Å). researchgate.net This level of detail allows for the unambiguous confirmation of the molecular structure and reveals intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. A similar analysis for this compound would definitively confirm the tautomeric form present in the solid state and the geometry of the imine and amino groups. mdpi.com

Elemental Analysis for Compositional Verification in Synthesized Compounds

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its purity and identity.

For this compound, with the molecular formula C₁₀H₈N₂O, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer, which typically involves combusting the sample under controlled conditions, are then compared to these theoretical values. Agreement within a narrow margin (e.g., ±0.4%) is considered evidence of the compound's purity and correct elemental makeup. sphinxsai.comresearchgate.net

Table 5: Theoretical Elemental Composition of this compound (C₁₀H₈N₂O)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 10 | 120.11 | 69.76% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.69% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.28% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.30% |

| Total | 172.187 | 100.00% |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 2-amino-1,4-naphthoquinone and its derivatives. These studies provide a detailed understanding of the molecule's geometry and vibrational frequencies.

One such study utilized Gaussian 09 software to perform DFT calculations on 2-amino-1,4-naphthoquinone. The optimized structure parameters, including bond lengths and bond angles, were calculated and found to be in good agreement with similar reported structures. sphinxsai.comresearchgate.net The vibrational wavenumbers were also computed and compared with experimental infrared (IR) spectroscopy data. sphinxsai.comresearchgate.net The calculations predicted a number of IR bands, with many showing good correlation with the observed frequencies. sphinxsai.com For instance, C-H stretching vibrations were predicted in the range of 3113.03–3328.20 cm⁻¹, while the observed frequency was at 3387.35 cm⁻¹. sphinxsai.com Similarly, C-C stretching vibrations were predicted between 1324.31 and 1562.58 cm⁻¹, which aligned well with the experimental values of 1364.39, 1418.39, and 1566.88 cm⁻¹. sphinxsai.com

Table 1: Comparison of Predicted and Observed Vibrational Frequencies for 2-Amino-1,4-naphthoquinone

| Vibrational Mode | Predicted Frequencies (cm⁻¹) (DFT) | Observed Frequencies (cm⁻¹) (IR) |

|---|---|---|

| C-H stretching | 3113.03, 3303.44, 3315.54, 3323.80, 3328.20 | 3387.35 |

| C-C stretching | 1324.31, 1334.30, 1438.03, 1453.59, 1562.58 | 1364.39, 1418.39, 1566.88 |

| N-H bending | 467.29, 651.67, 668.48, 702.80, 1134.14, 1146.79 | 471.51, 662.42, 1127.19 |

| C-H bending (out of plane) | 396.35, 425.13, 482.43, 548.77, 861.27, 866.84, 960.96, 973.94, 975.55, 1039.57, 1101.98, 1152.25 | 509.11, 985.44 |

These quantum chemical calculations provide a foundational understanding of the molecule's intrinsic properties, which is essential for interpreting experimental data and predicting its behavior in various chemical environments.

Frontier Molecular Orbital Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

Studies on 2-amino-1,4-naphthoquinone have included the calculation of the HOMO-LUMO energy gap, which is a critical parameter for determining molecular reactivity. sphinxsai.comresearchgate.net The calculated HOMO-LUMO energies indicate that charge transfer occurs within the molecule. sphinxsai.comresearchgate.net In addition to the HOMO-LUMO gap, other global reactivity descriptors have been calculated for this compound, including:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Global Hardness (η): A measure of the molecule's resistance to charge transfer.

Chemical Potential (μ): The escaping tendency of electrons from a system in equilibrium.

Global Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are crucial for understanding the molecule's stability and its propensity to engage in chemical reactions. For instance, in a study of amino acid derivatives of 1,4-naphthoquinone (B94277), DFT calculations were used to determine their corrosion inhibitive potentials by analyzing their electronic properties and reactivity descriptors. ajchem-a.com The HOMO was found to be located on the naphthoquinone ring, indicating this as the likely site for electron donation. ajchem-a.com

Prediction and Correlation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be correlated with experimental data to validate the computational model and aid in the interpretation of spectra. As mentioned previously, DFT calculations have been employed to predict the infrared (IR) vibrational frequencies of 2-amino-1,4-naphthoquinone. sphinxsai.comresearchgate.net The predicted frequencies were found to be in good agreement with the experimental values, confirming the accuracy of the computational approach. sphinxsai.comresearchgate.net

The study also reported the predicted infrared intensities and Raman activities, providing a more complete picture of the molecule's vibrational properties. sphinxsai.comresearchgate.net The ability to accurately predict these parameters is invaluable for identifying and characterizing 2-amino-1,4-naphthoquinone and its derivatives in various samples.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of 2-amino-1,4-naphthoquinone, might interact with a biological target, typically a protein.

Several studies have utilized molecular docking to investigate the potential of 2-amino-1,4-naphthoquinone derivatives as therapeutic agents. For example, novel hybrids of 2-amino-1,4-naphthoquinone were designed and evaluated for their cytotoxic activity. nih.govresearchgate.net Molecular docking studies were performed to evaluate the probable interactions between these hybrids and the human ATP binding domain of topoisomerase IIα protein. nih.govresearchgate.net In another study, molecular docking was used to identify the potential binding pattern between a 2-amino-1,4-naphthoquinone derivative and EGFR tyrosine kinase. mdpi.comnih.gov These simulations provide insights into the specific amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that stabilize the complex.

Table 2: Examples of Molecular Docking Studies on 2-Amino-1,4-naphthoquinone Derivatives

| Derivative | Target Protein | Key Findings from Docking |

|---|---|---|

| 2-amino-1,4-naphthoquinones bearing oxyphenyl moiety | Human ATP binding domain of topo IIα | Evaluation of probable interactions |

| 2-amino-1,4-naphthoquinone-benzamides | Topoisomerase II | Comparison of interactions with standard drug doxorubicin |

| Novel 2-amino-1,4-naphthoquinone derivative (5i) | EGFR tyrosine kinase (PDB ID: 1M17) | Identification of potential binding pattern |

| 2-amino-1,4-naphthoquinone hybrids | Topo-II and Bcr-Abl kinase | Interaction with both kinases |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. researchgate.net In the context of drug discovery, MD simulations can provide a deeper understanding of the conformational changes that occur when a ligand binds to a protein and the stability of the resulting complex. researchgate.net

For derivatives of 2-amino-1,4-naphthoquinone, MD simulations have been used in conjunction with molecular docking to further evaluate their interactions with biological targets. nih.govresearchgate.net These simulations can reveal the dynamic behavior of the ligand-protein complex, which is not captured by static docking studies. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking and identify key interactions that are maintained over time. This information is crucial for the rational design of more potent and selective inhibitors.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. The reaction of 2-amino-1,4-naphthoquinone with aldehydes has been investigated, revealing different products depending on the reaction conditions. core.ac.ukresearchgate.net

Under neutral conditions, the reaction yields 2-(N-alkenyl)amino-1,4-naphthoquinones. core.ac.ukresearchgate.net This suggests that the reaction proceeds through N-alkylation of the amino group, followed by the elimination of water. core.ac.ukresearchgate.net In contrast, in the presence of a catalytic amount of trifluoroacetic acid, the reaction produces substituted 1H-2,4-dihydronaphtho[2,3-d]1,3-oxazine-5,10-diones. core.ac.ukresearchgate.net A plausible mechanism for the formation of this heterocyclic product involves C-3 alkylation followed by water elimination to form an azadiene intermediate. researchgate.net These mechanistic insights, often supported by computational studies of reaction pathways and transition state energies, are essential for controlling the outcome of chemical syntheses involving 2-amino-1,4-naphthoquinone.

Chemoinformatics and QSAR Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs.

A QSAR study was conducted on a series of substituted 1,4-naphthoquinones to elucidate the key structural features influencing their anticancer activities. elsevierpure.com Four QSAR models were constructed using multiple linear regression, and they demonstrated good predictive performance. elsevierpure.com The models suggested that the potent anticancer activities of these naphthoquinones were mainly influenced by several molecular descriptors, including:

Polarizability: (MATS3p and BELp8)

Van der Waals volume: (GATS5v, GATS6v, and Mor16v)

Mass: (G1m)

Electronegativity: (E1e)

Dipole moment: (Dipole and EEig15d)

Ring complexity: (RCI)

Shape of the compound: (SHP2)

These findings provide valuable insights into the structure-activity relationships of 1,4-naphthoquinones and can be used to guide the design of new derivatives with improved anticancer properties. elsevierpure.com

Investigations of Biological Activity and Structure Activity Relationships

In Vitro Antimicrobial Activity Studies

Studies on 2-amino-1,4-naphthoquinone imine hydrochloride (ANQI) have shown considerable activity against a range of animal and plant microorganisms. jst.go.jpnii.ac.jp The broader class of 1,4-naphthoquinones, to which this compound belongs, is known for a variety of pharmacological properties, including antibacterial, antifungal, and antiviral effects. nih.gov

Antibacterial Spectrum and Efficacy against Pathogens

Research has demonstrated the antibacterial potential of 2-amino-1,4-naphthoquinone derivatives. A series of these compounds (NQA-NQF) were synthesized and tested against four Gram-positive bacteria (Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus, and Bacillus cereus) and five Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, and a β-lactamase positive strain of Klebsiella pneumoniae). figshare.comresearchgate.net

Among the tested derivatives, NQF was the most active, showing a minimum inhibitory concentration (MIC) of 31.2 µg/mL against the β-lactamase positive K. pneumoniae. researchgate.netNQA and NQC also exhibited good antibacterial activity against most of the tested strains, with the exception of K. pneumoniae. researchgate.net Furthermore, studies on this compound-HCl (ANQI) highlighted its notable activity against Xanthomonas oryzae, a plant pathogen. jst.go.jpnii.ac.jp

Table 1: Antibacterial Activity of 2-Amino-1,4-naphthoquinone Derivatives

| Compound | Bacterial Strain | Activity |

| NQF | Klebsiella pneumoniae (β-lactamase positive) | MIC: 31.2 µg/mL researchgate.net |

| NQA | Most tested Gram-positive and Gram-negative strains | Good activity researchgate.net |

| NQC | Most tested Gram-positive and Gram-negative strains | Good activity researchgate.net |

| ANQI | Xanthomonas oryzae | Considerable activity jst.go.jpnii.ac.jp |

Antifungal Efficacy against Mycelial and Yeast Strains

The antifungal properties of 2-amino-1,4-naphthoquinone derivatives have also been investigated. In one study, a series of these compounds were tested against various pathogenic fungi. scielo.br Compounds 69 , 70 , and 71 demonstrated strong activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. scielo.br However, the standard antifungal drug nystatin (B1677061) was found to be more potent in this case. scielo.br

Another study focused on the antifungal activity of 2-acyl-1,4-naphthohydroquinones, which are structurally related to the target compound. mdpi.com While the benzohydroquinone derivatives generally showed higher activity, the study provides a basis for the potential of naphthoquinone-based structures as antifungal agents. mdpi.com

Antiviral Activity and Mechanistic Insights

The antiviral potential of naphthoquinone derivatives has been recognized. ontosight.ainih.gov Research into novel 1,4-naphthoquinone (B94277) derivatives has identified compounds with inhibitory effects against poliovirus. Specifically, compounds 4c and 7a were found to inhibit the RNA-dependent RNA polymerase of poliovirus type 2 in infected HeLa cells. nih.gov Additionally, some naphthoquinone compounds have been patented for their ability to inhibit the growth or replication of retroviruses like HIV-1 and HIV-2. google.com While these studies are on related derivatives, they suggest a potential avenue for the antiviral applications of this compound.

In Vitro Anticancer Activity and Cytotoxicity Studies

Naphthoquinones, including this compound, have been a significant focus of anticancer research due to their ability to inhibit cancer cell growth and induce apoptosis. ontosight.ai The cytotoxicity of many quinone-based anticancer drugs is often attributed to the inhibition of DNA topoisomerase-II and the generation of reactive oxygen species (ROS). mdpi.com

Cell Line Specificity and Potency Profiling

The anticancer activity of 2-amino-1,4-naphthoquinone derivatives has been evaluated against various cancer cell lines. In one study, a series of novel 2-amino-1,4-naphthoquinones with an oxyphenyl moiety were synthesized and tested against MCF-7 (breast cancer), HL-60 (promyelocytic leukemia), and U937 (histiocytic lymphoma) cell lines. nih.gov Compounds 5b (4-nitro-benzyl-) and 5k (4-bromo-benzyl-) showed the highest cytotoxic activity against MCF-7 cells, with IC50 values of 27.76 and 27.86 μM, respectively. nih.gov Importantly, these compounds did not show significant toxicity towards the normal human kidney cell line HEK-293. nih.gov

Another study synthesized a series of 1,4-naphthoquinone derivatives and tested their inhibitory activities against HepG2 (liver cancer), A549 (lung cancer), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer) cell lines. nih.govmdpi.com Compound 5i demonstrated significant cytotoxicity against the A549 cell line, with an IC50 of 6.15 μM. nih.govmdpi.com

Table 2: Cytotoxicity of 2-Amino-1,4-naphthoquinone Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value |

| 5b (4-nitro-benzyl-) | MCF-7 | 27.76 μM nih.gov |

| 5k (4-bromo-benzyl-) | MCF-7 | 27.86 μM nih.gov |

| 5i | A549 | 6.15 μM nih.govmdpi.com |

Initial in vitro studies on this compound-HCl (ANQI) showed it to be a potent inhibitor of DNA synthesis in Ehrlich mouse ascites tumor cells. jst.go.jpnii.ac.jp However, it did not show a therapeutic effect on this tumor type in vivo. jst.go.jp This was partly attributed to its oxidation in the ascitic fluid to 2-amino-1,4-naphthoquinone, a compound that does not inhibit nucleic acid synthesis. jst.go.jpnii.ac.jp

Mechanistic Pathways of Cellular Effect: Autophagy and Apoptosis Induction

Research has delved into the mechanisms by which 2-amino-1,4-naphthoquinone derivatives exert their anticancer effects, with studies pointing towards the induction of both apoptosis and autophagy.

The derivatives 5b and 5k were found to induce apoptosis in MCF-7 cells. nih.gov Cell cycle analysis revealed that these compounds caused an increase in the population of cells in the S phase. nih.gov Annexin V-FITC/PI staining further confirmed that apoptosis was the pathway for cell death. nih.gov

In a different study, compound 5i was found to induce autophagy in A549 lung cancer cells. nih.govmdpi.com This was an interesting finding as it differed from the more commonly reported mechanisms for naphthoquinone derivatives. mdpi.com The study showed that compound 5i promoted the recycling of the epidermal growth factor receptor (EGFR) and its signaling pathway, leading to the activation of autophagy. nih.gov This was supported by the observed regulation of LC3 proteins, which are associated with the autophagic process. nih.govmdpi.com

Interaction with Nucleic Acids: DNA Binding and Cleavage Investigations

The interaction of 2-amino-1,4-naphthoquinone derivatives with nucleic acids is a critical aspect of their mechanism of action, particularly in the context of their anticancer properties. Research indicates that these compounds may not interact with DNA directly through simple intercalation but rather by affecting the enzymes that maintain DNA integrity. One study from 1969 investigated the effect of this compound on the biosynthesis of nucleic acids and proteins in Ehrlich mouse ascites tumor cells, revealing an inhibition of both DNA and RNA synthesis. nih.gov

More recent studies on related naphthoquinones provide mechanistic insights. For instance, 1,4-naphthoquinone, the parent structure, has been shown to enhance DNA cleavage mediated by human topoisomerase IIα and IIβ. nih.gov Topoisomerases are vital enzymes that manage the topological state of DNA. By poisoning these enzymes, the compounds can lead to an accumulation of DNA strand breaks, ultimately triggering cell death. nih.gov Further supporting this, molecular docking studies on novel hybrids of 2-amino-1,4-naphthoquinones have been conducted to map their interactions with the ATP-binding domain of human topoisomerase IIα, suggesting a direct engagement with this enzyme. nih.gov This body of evidence points towards an indirect but potent effect on DNA integrity, mediated through the targeting of key nuclear enzymes.

Enzyme Inhibition and Molecular Target Engagement (e.g., Topoisomerases, Kinases, Reductases)

The biological activity of 2-amino-1,4-naphthoquinone derivatives is frequently linked to their ability to inhibit specific enzymes. As mentioned, topoisomerase II is a primary target. nih.gov Molecular modeling has shown that these compounds can fit into the ATP-binding site of the enzyme, which is a crucial step in their inhibitory action. nih.gov The parent compound, 1,4-naphthoquinone, acts as a more effective poison against the topoisomerase IIβ isoform compared to the IIα isoform. nih.gov

Beyond topoisomerases, other enzyme systems are also targeted. Certain two-amino-substituted 1,4-naphthoquinone derivatives have been found to interact with the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. mdpi.com Molecular docking simulations indicated that a promising derivative, compound 5i, binds within the EGFR kinase domain, forming hydrogen bonds with key amino acid residues like Aspartic acid 831 and Threonine 830. mdpi.com This interaction is proposed to activate an autophagy-related cell death pathway in A549 lung cancer cells. mdpi.com

Furthermore, derivatives of 1,4-naphthoquinone have been explored as inhibitors of other enzymes, such as aromatase. jst.go.jp The ability of these compounds to engage with a variety of enzymatic targets highlights the versatility of the naphthoquinone scaffold in designing specific inhibitors.

Cell Cycle Perturbation Analysis in Cultured Cells

A key indicator of anticancer potential is the ability of a compound to interfere with the cell cycle, the process through which cells replicate. Derivatives of 2-amino-1,4-naphthoquinone have demonstrated significant effects in this area.

In one study, novel 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were tested on MCF-7 breast cancer cells. The analysis revealed that at concentrations of 25 and 50 µM, the selected derivatives caused an increase in the population of cells in the S phase, indicating an arrest during the DNA synthesis stage of the cell cycle. nih.gov

Conversely, a different series of 2-amino-1,4-naphthoquinone-benzamides was found to act differently. When tested on MDA-MB-231 breast cancer cells, these compounds dose-dependently increased the percentage of cells in the sub-G1 phase. nih.gov An accumulation of cells in the sub-G1 phase is a hallmark of apoptosis, or programmed cell death. nih.gov Interestingly, these specific derivatives did not cause a significant alteration in the G1, S, or G2 phases, suggesting a primary mechanism of inducing apoptosis rather than arresting the cell cycle at a specific checkpoint. nih.gov

Table 1: Effects of 2-Amino-1,4-naphthoquinone Derivatives on Cell Cycle in Cancer Cell Lines

| Derivative Series | Cell Line | Primary Effect | Implication |

|---|---|---|---|

| Oxyphenyl-bearing nih.gov | MCF-7 | Arrest in S phase | Inhibition of DNA replication |

| Benzamide-bearing nih.gov | MDA-MB-231 | Increase in sub-G1 population | Induction of apoptosis |

Antioxidant and Anti-inflammatory Activity Profiling

While many naphthoquinones are known for pro-oxidant activities that contribute to their cytotoxicity, some derivatives also exhibit significant antioxidant and anti-inflammatory properties. A study on novel 2-phenylamino-1,4-naphthoquinones evaluated their antioxidant potential using DPPH radical scavenging and reducing power assays. scielo.br The results showed that nitro and bromo derivatives, in particular, possessed powerful antioxidant activity. scielo.br

In the realm of anti-inflammatory action, derivatives of the parent 1,4-naphthoquinone structure have shown promise. These compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The mechanism involves reducing the mRNA expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov This suggests that these compounds can modulate inflammatory pathways at the transcriptional level.

Antimalarial and Antiprotozoal Activity Investigations (In Vitro and In Vivo Models)

The this compound scaffold has a long history in the investigation of antiprotozoal agents. As early as 1970, these compounds were identified as potential antimalarials and studied in murine models of malaria. nih.gov

More recent research has continued to explore this potential. While not the imine itself, related amphiphilic naphthothizolium salts have shown in vitro activity against both chloroquine-sensitive and multi-drug resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Furthermore, in silico studies using Quantitative Structure-Activity Relationship (QSAR) models have evaluated 1,4-naphthoquinone derivatives for activity against the protozoan parasites that cause Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania amazonensis and Leishmania infantum), suggesting a broad spectrum of antiprotozoal potential. mdpi.com

Other Emerging Biological Activities (e.g., Hypoglycemic Potential, Antiparasitic Effects)

Beyond the well-documented anticancer and antiprotozoal activities, derivatives of 2-amino-1,4-naphthoquinone are being investigated for other therapeutic applications. A notable emerging activity is their hypoglycemic potential. In a study using a rat animal model, a series of 2-phenylamino-1,4-naphthoquinones were tested for their ability to lower blood glucose levels. scielo.br One chloro-substituted derivative was found to be particularly potent, causing an approximate 43% reduction in mean blood glucose levels in the treated animals. scielo.br

The broad category of antiparasitic effects is also a known attribute of amino-naphthoquinones. scielo.br Additionally, some derivatives have been found to induce autophagy, a cellular self-degradation process, as a mechanism for their anticancer effects, which represents a different pathway from the more commonly observed apoptosis. mdpi.com

Rigorous Structure-Activity Relationship (SAR) Analysis for Biological Efficacy Enhancement

The development of more effective drugs based on the this compound scaffold relies heavily on understanding the structure-activity relationships (SAR). SAR analyses reveal how different chemical modifications to the core structure influence biological activity.

For Cytotoxic Activity:

Substituents on a Phenylamino Group: In a series of 2-amino-1,4-naphthoquinone-benzamides, the nature of the substituent on the benzamide (B126) ring was critical. An unsubstituted phenyl ring (compound 5e) and a 3-nitrophenyl derivative (compound 5l) showed the highest potency against the MDA-MB-231 breast cancer cell line. nih.gov

Substituents on an Oxyphenyl Moiety: For 2-amino-1,4-naphthoquinones linked to an oxyphenyl group, derivatives with a 4-nitro-benzyl (compound 5b) and a 4-bromo-benzyl (compound 5k) were the most active against MCF-7 cells. nih.gov This indicates that electron-withdrawing groups at the para position of the benzyl (B1604629) ring can enhance cytotoxicity.

For Hypoglycemic Activity:

In the 2-phenylamino-1,4-naphthoquinone series, the chloro-derivative showed the most potent hypoglycemic effect. It was proposed that the electron-donating resonance effect of the chlorine atom stabilizes the imine form of the molecule, which may influence its biological activity and reduce the generation of free radicals during bioreduction. scielo.br

For Anti-inflammatory Activity:

In a series of 1,4-naphthoquinone derivatives, the presence of a hydroxyl group at a specific position (position 11) was found to be detrimental to the anti-inflammatory activity, indicating that this position is sensitive to substitution. nih.gov

These SAR studies are crucial for the rational design of new derivatives, allowing chemists to fine-tune the molecular structure to maximize therapeutic efficacy and minimize undesirable properties.

Mechanistic Insights into Biological Action

Bioreduction Pathways and Metabolite Generation

The in vivo efficacy of this compound can be significantly influenced by its metabolic fate. A key transformation observed is its oxidation in biological fluids. For instance, in the ascitic fluid of tumor-bearing mice, this compound hydrochloride (ANQI) was found to be partially oxidized to 2-amino-1,4-naphthoquinone. nii.ac.jp This conversion is noteworthy because the resulting metabolite, 2-amino-1,4-naphthoquinone, was found to be non-inhibitory to nucleic acid synthesis, in contrast to the parent imine which showed potent inhibition of DNA synthesis in vitro. nii.ac.jp This susceptibility to biological oxidation may explain the observed lack of therapeutic effect of ANQI on Ehrlich mouse ascites tumors in vivo, despite its promising in vitro activity. nii.ac.jp

The core naphthoquinone structure, which is formed upon oxidation of the imine, is known to undergo redox cycling. This process involves the acceptance of one or two electrons to form semiquinone or hydroquinone (B1673460) species, respectively. This bioreduction can be catalyzed by various flavoprotein reductases. The subsequent re-oxidation of these reduced forms by molecular oxygen can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.govmedchemexpress.com This increase in ROS can induce oxidative stress, leading to cellular damage, including DNA damage, and the induction of apoptosis. medchemexpress.commdpi.com While this is a general mechanism for naphthoquinones, the generation of ROS has been specifically observed for derivatives of 2-amino-1,4-naphthoquinone. nih.gov For example, a novel 2-amino-1,4-naphthoquinone derivative was shown to significantly increase ROS levels in A549 lung cancer cells. nih.gov

The reactivity of the 2-amino-1,4-naphthoquinone structure also allows for interactions with cellular nucleophiles. The C-3 position of the naphthoquinone ring is electrophilic and can react with nucleophiles, a property that is considered in the synthesis of various derivatives. researchgate.netresearchgate.net

In acidic conditions, the imine functional group of 2-amino-1,4-naphthoquinone imines can be protonated at the N-4 position. rsc.org This protonation, along with the potential for the C-3 vinyl proton to undergo exchange in strong acid, highlights the electronic characteristics that can influence its interactions with biological macromolecules. rsc.org

The table below summarizes the key metabolic transformations and their implications for the biological activity of this compound.

| Original Compound | Metabolite | Transformation | Biological Implication | Reference |

| This compound | 2-Amino-1,4-naphthoquinone | Oxidation | Loss of inhibitory activity against nucleic acid synthesis; potential reason for in vivo ineffectiveness. | nii.ac.jp |

| Naphthoquinone core | Semiquinone/Hydroquinone | Bioreduction | Precursors for redox cycling and ROS generation. | nih.govmedchemexpress.com |

Derivatization and Design of Advanced Analogues

Rational Design Principles for Enhanced Bioactivity and Selectivity

The 1,4-naphthoquinone (B94277) framework is recognized as a privileged structure in drug discovery, particularly for developing anticancer agents. beilstein-journals.orgnih.gov The rational design of new derivatives focuses on modifying the core to enhance biological activity and improve selectivity towards target cells or proteins. A central principle is the Structure-Activity Relationship (SAR), which seeks to understand how specific chemical modifications influence the compound's efficacy.

For instance, the introduction of an amide group to the 1,4-naphthoquinone structure has been shown to significantly improve anti-tumor activities. beilstein-journals.org Amide moieties can increase the polarity and solubility of drug candidates and, more importantly, enhance interactions with target proteins. beilstein-journals.org Building on this, researchers have designed and synthesized series of 2-amino-1,4-naphthoquinone-benzamides as potential apoptosis-inducing agents. researchgate.net In one such study, derivatives were designed based on previously reported potent cytotoxic compounds, combining the 2-amino-1,4-naphthoquinone moiety with a benzamide (B126) unit. researchgate.net

Computational methods like molecular docking and network pharmacology are increasingly used as part of the design process. scirp.org Molecular docking allows for the prediction of binding interactions between a designed molecule and a biological target, such as the ATP binding domain of topoisomerase IIα, providing insights that can guide further structural modifications. scirp.org Network pharmacology helps in identifying the potential mechanisms and targets of action for a class of compounds against diseases like acute myeloid leukemia (AML), guiding the design of analogues with optimized multi-target effects.

Synthesis of N-Substituted and Quinone Ring-Modified Derivatives

The synthesis of advanced analogues frequently involves modifications at the nitrogen atom (N-substitution) or on the quinone ring itself. A variety of synthetic strategies have been developed to achieve these modifications.

A common method for creating N-substituted derivatives is the reaction of 1,4-naphthoquinone with primary amines, which results in the formation of 2-amino-1,4-naphthoquinones. nih.gov A more complex reaction involves primary amines with 1,2-naphthoquinone (B1664529), which can lead to the formation of 2-alkylamino-N(4)-alkyl-1,4-naphthoquinone monoimines, effectively creating substitutions on both the amino and imino groups. nih.gov

A one-pot method has been developed to synthesize amidonaphthoquinones from aminonaphthoquinones, which are often unreactive in traditional coupling reactions. nih.gov This protocol involves the in situ reduction of the aminonaphthoquinone to the more reactive aminohydroquinone, followed by acylation with an acid chloride and subsequent re-oxidation to the final amidonaphthoquinone product. nih.gov This method has proven effective for producing derivatives like acrylamides in higher yields than traditional multi-step approaches. nih.gov

Another important synthetic route is the three-component reaction. For example, 2-amino-1,4-naphthoquinone-benzamides have been prepared by first reacting 1,4-naphthoquinone with 4-aminobenzoic acid to form an intermediate, which is then coupled with various amine derivatives using a coupling agent like TBTU. researchgate.net

The table below summarizes the cytotoxic activity of several N-substituted 2-amino-1,4-naphthoquinone-benzamide derivatives against the MDA-MB-231 breast cancer cell line, illustrating the impact of different substituents.

| Compound ID | Substituent (R) | IC₅₀ (µM) vs. MDA-MB-231 |

| 5d | Isobutyl | 0.9 |

| 5e | Phenyl | 0.4 |

| 5f | 4-Methylphenyl | 1.1 |

| 5g | 2,4-Dimethylphenyl | 1.8 |

| 5l | 3-Nitrophenyl | 0.4 |

| Cisplatin (B142131) | (Reference Drug) | 31.5 |

| Data sourced from scientific literature. researchgate.net |

Exploration of Hybrid Molecules Incorporating Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores (active structural units) to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better efficacy, or a novel mechanism of action compared to the individual parent molecules. The 1,4-naphthoquinone scaffold is a popular choice for creating such hybrids due to its well-documented biological activities. redalyc.org

Several classes of hybrid molecules based on this scaffold have been explored:

Triazole Hybrids: The 1,2,3-triazole unit, often used as a stable bioisostere for an amide bond, has been combined with the 1,4-naphthoquinone core. These hybrids are typically synthesized via copper-catalyzed "click chemistry." redalyc.org

Coumarin (B35378) Hybrids: The natural antitumor agent coumarin has been combined with 1,2-naphthoquinone through a three-component reaction to generate multi-targeting agents with potent antiproliferative activity. redalyc.org

Isoniazid (B1672263) Hybrids: In the search for new antimycobacterial compounds, hybrid molecules combining the antituberculosis drug isoniazid with the naphthoquinone scaffold have been designed and synthesized. nih.gov

Oxyphenyl Hybrids: A novel series of 2-amino-1,4-naphthoquinones bearing an oxyphenyl moiety were designed and synthesized. scirp.org Two of these compounds, featuring 4-nitro-benzyl and 4-bromo-benzyl groups, showed significant cytotoxic activity against MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest. scirp.org

Coordination Chemistry with Metal Ions and Complex Formation

Coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. libretexts.orglibretexts.org The 2-amino-1,4-naphthoquinone imine structure and its derivatives possess suitable donor atoms (nitrogen and oxygen) that can coordinate with metal ions to form stable metal complexes. scirp.orgnih.gov This complexation can significantly alter the biological and physical properties of the parent ligand.

Research has demonstrated the synthesis and characterization of cobalt(II), nickel(II), and copper(II) complexes with ligands derived from 2-amino-1,4-naphthoquinone, such as 3-thioacetyl-2-amino-1,4-naphthoquinone and 2-benzoyl-3-amino-1,4-naphthoquinone. scirp.org These complexes were found to have an octahedral geometry and exhibited notable antibacterial and antifungal activities. scirp.org

Furthermore, the development of heterogeneous catalysts has utilized this coordination chemistry. A cobalt(II) complex was supported on a modified graphene oxide surface, which then served as a highly efficient catalyst for the multi-component synthesis of various aminonaphthoquinone derivatives. nih.govrsc.org The catalyst demonstrated high yields, reduced reaction times, and could be recycled, highlighting the practical application of these metal complexes in green chemistry. rsc.org

The table below details the molar conductance of several metal complexes, indicating their non-electrolytic nature.

| Complex | Molar Conductance (Ω⁻¹·mol⁻¹·cm²) |

| [Co(L¹)Cl₂(H₂O)₂] | 8.52 |

| [Ni(L¹)Cl₂(H₂O)₂] | 9.89 |

| [Cu(L¹)Cl₂(H₂O)₂] | 5.46 |

| [Co(L²)Cl₂(H₂O)₂] | 7.96 |

| [Ni(L²)Cl₂(H₂O)₂] | 6.84 |

| [Cu(L²)Cl₂(H₂O)₂] | 7.12 |

| L¹ = 3-thioacetyl-2-amino-1,4-naphthoquinone, L² = 2-benzoyl-3-amino-1,4-naphthoquinone. Data sourced from scientific literature. scirp.org |

Development of Supramolecular Assemblies and Functional Materials Based on the Core Scaffold

The unique structural and electronic properties of 2-amino-1,4-naphthoquinone derivatives make them excellent building blocks for the construction of supramolecular assemblies and advanced functional materials. nih.gov These materials leverage the inherent characteristics of the quinone core, such as its redox activity and ability to form specific intermolecular interactions. nih.gov

One significant application is the creation of functional textiles. Aminonaphthoquinone compounds have been covalently bonded to cotton cellulose (B213188) to produce antimicrobial fabrics. functmaterials.org.ua In this process, aldehyde groups are created on the cotton fibers, which then react with the amino group of the naphthoquinone to form an imine bond, resulting in a durable antibacterial finish that remains active even after numerous laundry cycles. functmaterials.org.ua

The scaffold is also used in the development of advanced nanomaterials.

Modified Silica (B1680970) Nanoparticles: 2-amino-1,4-naphthoquinone derivatives have been covalently attached to the surface of aminopropyl-functionalized silica nanoparticles. Solid-state NMR confirmed the successful bonding, creating a new type of functionalized nanoparticle. researchgate.net

Graphene-Based Catalysts: As mentioned previously, cobalt complexes of aminonaphthoquinone precursors have been immobilized on modified graphene oxide. This creates a highly efficient and recyclable heterogeneous catalyst for organic synthesis, combining the properties of the metal complex with the high surface area and stability of the graphene support. nih.govrsc.org

Furthermore, the ability of aminoquinones to participate in hydrogen bonding and coordinate with metals allows for the self-assembly of complex supramolecular structures, such as hydrogen-bonded dimers and dinuclear metallastirrups, which have potential applications in molecular recognition and catalysis. beilstein-journals.orgacs.org

Q & A

Q. What are the common synthetic routes for preparing 2-amino-1,4-naphthoquinone imine derivatives, and how do reaction conditions influence yield and purity?

Synthesis typically involves tandem reactions, microwave-assisted multicomponent reactions, or metal-catalyzed protocols. For example:

- Microwave-assisted methods enable rapid synthesis of derivatives (e.g., 2-amino-1,4-naphthoquinone hybrids) with higher yields (75–90%) and shorter reaction times (<1 hour) compared to conventional heating .

- Metal catalysis (e.g., silver) facilitates radical trapping in alkene difunctionalization, enabling access to CF3-functionalized derivatives .

- Solvent and catalyst selection (e.g., glacial acetic acid with p-toluenesulfonic acid) optimizes yields and minimizes byproducts .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound derivatives?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .

- HPLC for assessing purity (>98% in certified reference standards) .

- Electrochemical analysis (cyclic voltammetry) to study redox behavior, which correlates with biological activity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How are in vitro cytotoxicity assays designed to evaluate the anticancer potential of 2-amino-1,4-naphthoquinone derivatives?

- Cell line selection : Use diverse models (e.g., A549 lung carcinoma, leukemia cell lines) to assess specificity .

- Dose-response curves : Test concentrations ranging from 1–100 µM to determine IC₅₀ values .

- Mechanistic assays : Measure autophagy induction (LC3-II/LC3-I ratio) or apoptosis markers (caspase-3 activation) .

Advanced Research Questions

Q. How can density functional theory (DFT) and electrochemical studies elucidate the structure-activity relationships of 2-amino-1,4-naphthoquinone derivatives?

- DFT calculations predict electron distribution and reactive sites, explaining cytotoxicity trends. For example, electron-withdrawing groups enhance quinone redox cycling, increasing ROS generation .